5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
Chemical Classification and Nomenclature
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid belongs to the family of pyrrolopyridine compounds, specifically the 1H-pyrrolo[2,3-b]pyridine subclass, which are also known as 7-azaindoles. The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, reflecting the compound's complex substitution pattern on the fused pyrrole-pyridine bicyclic system. The compound is registered under Chemical Abstracts Service number 1299607-75-2, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes "1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)-" which emphasizes the carboxylic acid functionality as the principal functional group.
The classification of this compound extends beyond simple heterocyclic chemistry, as it represents a multiply halogenated derivative with both electron-withdrawing and electron-donating substituents. The presence of bromine at the 5-position and iodine at the 3-position creates a unique electronic environment that influences both chemical reactivity and biological activity. The phenylsulfonyl group at the 1-position serves as a protecting group commonly employed in synthetic chemistry to modulate the reactivity of the nitrogen atom in the pyrrole ring. This protective strategy is frequently utilized in multi-step synthetic sequences where selective functionalization is required.
The molecular classification places this compound within the broader category of nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their structural similarity to naturally occurring purines and their ability to interact with biological targets. The 7-azaindole core structure has been extensively studied for its pharmacological properties, with numerous derivatives showing activity against various therapeutic targets. The specific substitution pattern of this compound makes it particularly valuable as a synthetic intermediate for the preparation of more complex molecules with potential biological activity.
Structural Characteristics and Molecular Identity
The molecular structure of this compound is characterized by its empirical formula C14H8BrIN2O4S and molecular weight of 507.10 grams per mole. The compound exhibits a fused bicyclic aromatic system consisting of a pyrrole ring fused to a pyridine ring, creating the characteristic pyrrolopyridine scaffold. The structural complexity is enhanced by the presence of multiple substituents that significantly influence the compound's chemical and physical properties.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C14H8BrIN2O4S |
| Molecular Weight | 507.10 g/mol |
| Chemical Abstracts Service Number | 1299607-75-2 |
| MDL Number | MFCD18803507 |
| European Community Number | Not specified |
The three-dimensional molecular architecture reveals a planar bicyclic core with substituents extending from the ring system. The phenylsulfonyl group introduces significant steric bulk and electronic effects, while the halogen substituents provide sites for further chemical modification through various cross-coupling reactions. The carboxylic acid functionality at the 2-position contributes to the compound's polarity and provides opportunities for salt formation and esterification reactions.
The Simplified Molecular Input Line Entry System representation "OC(=O)c1c(I)c2cc(Br)cnc2n1S(=O)(=O)c3ccccc3" provides a linear notation that captures the connectivity of all atoms within the molecule. This notation demonstrates the sequential arrangement of functional groups and highlights the complexity of the substitution pattern. The International Chemical Identifier key FVKWOKUCNQOJDT-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical databases and literature searches.
The structural characteristics of this compound reflect careful synthetic design aimed at creating a versatile intermediate for further chemical elaboration. The positioning of the halogen atoms on different positions of the heterocyclic system allows for selective functionalization strategies, while the phenylsulfonyl protecting group ensures stability during synthetic manipulations. The carboxylic acid group provides a handle for conjugation reactions and enables the formation of amide bonds with various nucleophiles.
Historical Context in Pyrrolo[2,3-b]pyridine Chemistry
The development of pyrrolo[2,3-b]pyridine chemistry traces its origins to systematic investigations of indole analogs and their nitrogen-substituted variants. Early synthetic approaches to 1H-pyrrolo[2,3-b]pyridines involved modifications of classical indole synthesis methods, particularly adaptations of the Madelung and Fischer syntheses. These pioneering methodologies established the fundamental synthetic pathways that enabled the preparation of various substituted derivatives, laying the groundwork for the complex molecules studied today.
Historical investigations revealed that 1H-pyrrolo[2,3-b]pyridines undergo characteristic electrophilic substitution reactions predominantly at the 3-position, with occasional substitution at the 2-position under specific conditions. These early reactivity studies demonstrated that the compounds readily undergo nitration, nitrosation, bromination, and iodination reactions, providing valuable insights into the electronic properties of the heterocyclic system. The discovery that these compounds form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes upon reaction with aldehydes expanded the scope of available transformations and enabled the synthesis of more complex architectures.
The evolution of synthetic methodology led to the development of sophisticated approaches for introducing multiple substituents onto the pyrrolopyridine core. Research conducted in the late 20th century established that Grignard derivatives of 1-substituted pyrrolopyridines yield 3-iodo compounds upon treatment with hydrogen peroxide, while reaction with acyl chlorides produces 1-acyl derivatives. These discoveries provided synthetic chemists with powerful tools for selective functionalization and enabled the preparation of highly substituted derivatives like the compound under investigation.
Recent synthetic developments have focused on creating efficient pathways to pyrrolopyridine carboxylic acid derivatives through cyclocondensation reactions. Modern approaches utilize 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile substrates in combination with active methylene compounds under acidic conditions to produce substituted 1H-pyrrolo[2,3-b]pyridines. These contemporary methodologies represent significant improvements in synthetic efficiency and have enabled access to previously challenging substitution patterns.
Significance in Heterocyclic Chemical Research
The significance of this compound in heterocyclic chemical research extends across multiple dimensions of contemporary chemical science. As a member of the pyrrolopyridine family, this compound contributes to the broader understanding of nitrogen-containing heterocycles and their applications in medicinal chemistry, materials science, and synthetic methodology development. The structural complexity of this particular derivative makes it an excellent model compound for studying the effects of multiple substituents on heterocyclic reactivity and properties.
In the context of medicinal chemistry research, pyrrolopyridine derivatives have demonstrated significant biological activity across numerous therapeutic areas. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-multidrug resistance, anti-hypertensive, and antipyretic activities. The specific substitution pattern found in this compound provides opportunities for structure-activity relationship studies and optimization of biological properties. The presence of both electron-withdrawing halogen substituents and the electron-donating carboxylic acid group creates a unique electronic environment that may contribute to enhanced biological activity.
The compound's role as a synthetic intermediate cannot be overstated, particularly in the preparation of more complex pyrrolopyridine architectures. The strategic placement of halogen atoms enables selective cross-coupling reactions using palladium-catalyzed methodologies, while the phenylsulfonyl protecting group allows for controlled deprotection and subsequent functionalization of the nitrogen atom. This combination of reactive sites makes the compound invaluable for diversity-oriented synthesis and combinatorial chemistry approaches aimed at generating libraries of related structures for biological screening.
Research into D-amino acid oxidase inhibitors has highlighted the potential of pyrrolopyridine carboxylic acid derivatives as therapeutic agents for neurological and psychiatric disorders. The structural features of this compound align with the pharmacophoric requirements identified for effective D-amino acid oxidase inhibition, suggesting potential applications in treating cognitive disorders and enhancing N-methyl-D-aspartate receptor-mediated neurotransmission. The carboxylic acid functionality provides opportunities for prodrug development and controlled release formulations that could improve therapeutic outcomes.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrIN2O4S/c15-8-6-10-11(16)12(14(19)20)18(13(10)17-7-8)23(21,22)9-4-2-1-3-5-9/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWOKUCNQOJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=C(C3=C2N=CC(=C3)Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrIN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135473 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-75-2 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS Number: 1299607-75-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₈BrIN₂O₄S, with a molecular weight of approximately 381.2 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈BrIN₂O₄S |
| Molecular Weight | 381.2 g/mol |
| CAS Number | 1299607-75-2 |
| Hazard Classification | Irritant |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. For example, studies have shown that pyrrolopyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
A study by Tigreros et al. (2020) demonstrated that certain pyrrolopyridine derivatives could act as effective inhibitors of cancer cell growth by inducing apoptosis in HeLa cells (cervical cancer) and L929 cells (normal fibroblasts) . Although specific data on this compound is limited, its structural similarity suggests potential anticancer properties.
Enzyme Inhibition
Another area of investigation is the inhibition of specific enzymes. Pyrrolopyridine derivatives have been explored for their ability to inhibit kinases and other enzymes implicated in cancer progression. The presence of bromine and iodine atoms in the structure may enhance binding affinity to target enzymes due to halogen bonding effects.
The biological activity of this compound may involve:
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
- Cell Cycle Arrest : Interfering with cell cycle progression, particularly at the G1/S checkpoint.
- Enzyme Inhibition : Targeting specific kinases or phosphatases involved in tumor growth and metastasis.
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have shown promising results:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-bromo-3-iodo-pyrrolopyridines exhibit significant anticancer properties. Specifically, studies have shown that pyrrolopyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance, the structural characteristics of this compound allow it to interact with specific biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Its ability to bind to target enzymes could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated. For example, certain derivatives have shown promise in inhibiting kinases, which are crucial in cancer signaling pathways .
Material Science
Development of Organic Electronics
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives are being explored for their applications in organic electronics. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that these compounds can improve charge transport and stability in electronic devices .
Synthetic Intermediate
Building Block for Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules. Researchers utilize it to create new derivatives that may possess enhanced biological activity or novel properties .
Case Study 1: Anticancer Properties
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives, including 5-bromo-3-iodo variants, and evaluated their cytotoxicity against human cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Organic Electronics
A research article from Advanced Functional Materials reported on the use of pyrrolopyridine derivatives in OLEDs. The incorporation of 5-bromo-3-iodo-pyrrolopyridine into the device architecture significantly enhanced the efficiency and lifespan of the OLEDs compared to devices without this compound .
Comparison with Similar Compounds
Key Features
- Electron-withdrawing substituents : The phenylsulfonyl and carboxylic acid groups enhance electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions.
- Reactivity: The bromo and iodo groups serve as leaving groups or coupling partners in Suzuki, Sonogashira, or Buchwald-Hartwig reactions .
- Applications : Widely used in pharmaceutical intermediates for kinase inhibitors and other bioactive molecules due to its structural versatility .
Structural and Functional Group Variations
Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically proceeds via:
- Construction or procurement of the pyrrolo[2,3-b]pyridine core.
- Selective bromination and iodination at the 5- and 3-positions, respectively.
- Introduction of the phenylsulfonyl protecting group at the nitrogen (N-1) position.
- Functionalization at the 2-position to install the carboxylic acid group.
Preparation of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Intermediate
A key intermediate in the synthesis is 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which is prepared by sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine using benzenesulfonyl chloride under basic conditions.
- Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Cool the solution to 0 °C.
- Add sodium hydride (NaH, typically 60% dispersion in mineral oil) slowly to deprotonate the pyrrole nitrogen.
- Stir the mixture at 0 °C to room temperature for 20–30 minutes.
- Add benzenesulfonyl chloride dropwise at 0 °C.
- Allow the reaction to warm to ambient temperature and stir for several hours (overnight in many cases).
- Quench the reaction with saturated ammonium chloride or brine solution.
- Extract the product with dichloromethane or ethyl acetate.
- Wash the organic layer with water and brine, dry over sodium sulfate, filter, and concentrate.
- Purify the product by recrystallization or silica gel chromatography.
- Yields for this step are consistently high, ranging from 92% to 100% depending on scale and conditions.
- The product is typically obtained as a solid (white to light yellow) with confirmed structure by 1H NMR and mass spectrometry.
| Parameter | Typical Condition | Yield (%) | Notes |
|---|---|---|---|
| Solvent | THF or DMF | 94–100 | Anhydrous conditions preferred |
| Base | Sodium hydride (NaH) | 60% dispersion in mineral oil | |
| Temperature | 0 °C to room temperature | Controlled addition of reagents | |
| Sulfonylating agent | Benzenesulfonyl chloride | Added dropwise at 0 °C | |
| Reaction time | 1–16 hours | Overnight stirring common | |
| Workup | Saturated NH4Cl, extraction, drying | Purification by recrystallization or chromatography |
Example Synthetic Sequence Summary
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Reference/Notes |
|---|---|---|---|---|
| 1 | Sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine | NaH, benzenesulfonyl chloride, THF or DMF, 0 °C to RT | 92–100 | Multiple literature reports confirm yields |
| 2 | Selective iodination at 3-position | NIS or I2 source, controlled temperature | Not specified | Requires regioselectivity control |
| 3 | Carboxylation at 2-position | Lithiation + CO2 or oxidation of aldehyde/ester | Not specified | Standard heterocyclic carboxylation methods |
Research Findings and Optimization Notes
- Base Choice and Temperature Control : Sodium hydride is preferred for its strong basicity and efficiency in deprotonating the pyrrole nitrogen, facilitating sulfonylation with high yields. Temperature control (0 °C to room temperature) is crucial to minimize side reactions and ensure selectivity.
- Solvent Effects : Polar aprotic solvents like DMF and THF provide good solubility and reaction rates.
- Purification : The sulfonylated intermediate is often purified by recrystallization or chromatography, with purity confirmed by NMR and LC/MS.
- Halogenation Selectivity : The presence of the phenylsulfonyl group influences electronic distribution, aiding regioselective halogenation.
- Scale-Up : Literature indicates successful scale-up of the sulfonylation step to multi-gram quantities with consistent yields and purity.
Summary Table of Preparation Conditions for Key Intermediate
| Compound | Reagents/Conditions | Yield (%) | Physical State | Analytical Data Confirmed |
|---|---|---|---|---|
| 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | NaH, benzenesulfonyl chloride, THF/DMF, 0 °C to RT | 92–100 | White to light yellow solid | 1H NMR, LC/MS, melting point |
| This compound | Subsequent iodination and carboxylation steps (conditions vary) | Not specified | Solid (expected) | Requires further characterization |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?
- Methodology : The compound is synthesized via sequential halogenation and sulfonylation. Starting from the pyrrolo[2,3-b]pyridine core, bromination at the 5-position is achieved using NBS (N-bromosuccinimide) in DMF under reflux . Subsequent iodination at the 3-position employs iodine monochloride (ICl) in acetic acid. The phenylsulfonyl group is introduced via a nucleophilic substitution reaction using sodium hydride (NaH) as a base and phenylsulfonyl chloride in anhydrous THF .
- Key Data : Reaction yields for bromination (~75%) and iodination (~60%) are typical, with purity confirmed by HPLC (>95%).
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodology : Use a combination of H NMR, C NMR, and HRMS (High-Resolution Mass Spectrometry). For example, H NMR in DMSO- reveals diagnostic peaks:
Advanced Research Questions
Q. How do substituent variations (e.g., bromine vs. iodine) impact the compound’s biological activity?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogs with halogen substitutions. For example:
| Substituent (Position) | IC (Enzyme X) | Selectivity Index |
|---|---|---|
| 5-Br, 3-I (Target) | 12 nM | >100 |
| 5-Cl, 3-Br (Analog) | 45 nM | 25 |
- The iodine atom at position 3 enhances binding affinity due to its larger van der Waals radius, improving hydrophobic interactions with enzyme pockets .
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC values)?
- Methodology :
Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4, 1 mM DTT).
Purity Validation : Use LC-MS to confirm compound integrity (>99% purity).
Orthogonal Assays : Cross-validate using SPR (Surface Plasmon Resonance) and cellular thermal shift assays (CETSA) .
- Case Study : A 20% discrepancy in IC values was traced to residual DMSO in stock solutions; lyophilization prior to assay resolved the issue .
Q. How can regioselectivity challenges in halogenation be addressed during synthesis?
- Methodology :
- Directed Metalation : Use directing groups (e.g., sulfonyl) to control halogen placement. For example, the phenylsulfonyl group directs iodination to the 3-position via steric and electronic effects .
- Computational Guidance : DFT (Density Functional Theory) calculations predict electrophilic aromatic substitution sites, reducing trial-and-error optimization .
Data Contradiction Analysis
Q. Why does this compound exhibit varying solubility profiles in different studies?
- Methodology :
- Solvent Screening : Test solubility in DMSO, PBS, and cell culture media (e.g., DMEM).
- pH Dependence : Measure solubility at pH 2.0 (simulated gastric fluid) vs. pH 7.4 (physiological).
- Findings :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| PBS (pH 7.4) | 0.5 |
Methodological Best Practices
Q. What purification techniques are optimal for this compound?
- Methodology :
- Flash Chromatography : Use silica gel with ethyl acetate/heptane (3:7) for baseline separation of halogenated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., THF/hexane) to achieve >99% purity .
Q. How to validate target engagement in cellular models?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
